(2S)-3-[3,5-Dibromo-4-(phenylmethoxy)phenyl]-2-[(tert-butoxy)carbonylamino]propanoic acid (2S)-3-[3,5-Dibromo-4-(phenylmethoxy)phenyl]-2-[(tert-butoxy)carbonylamino]propanoic acid
Brand Name: Vulcanchem
CAS No.: 218769-47-2
VCID: VC2847289
InChI: InChI=1S/C21H23Br2NO5/c1-21(2,3)29-20(27)24-17(19(25)26)11-14-9-15(22)18(16(23)10-14)28-12-13-7-5-4-6-8-13/h4-10,17H,11-12H2,1-3H3,(H,24,27)(H,25,26)/t17-/m0/s1
SMILES: CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)Br)OCC2=CC=CC=C2)Br)C(=O)O
Molecular Formula: C21H23Br2NO5
Molecular Weight: 529.2 g/mol

(2S)-3-[3,5-Dibromo-4-(phenylmethoxy)phenyl]-2-[(tert-butoxy)carbonylamino]propanoic acid

CAS No.: 218769-47-2

Cat. No.: VC2847289

Molecular Formula: C21H23Br2NO5

Molecular Weight: 529.2 g/mol

* For research use only. Not for human or veterinary use.

(2S)-3-[3,5-Dibromo-4-(phenylmethoxy)phenyl]-2-[(tert-butoxy)carbonylamino]propanoic acid - 218769-47-2

Specification

CAS No. 218769-47-2
Molecular Formula C21H23Br2NO5
Molecular Weight 529.2 g/mol
IUPAC Name (2S)-3-(3,5-dibromo-4-phenylmethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Standard InChI InChI=1S/C21H23Br2NO5/c1-21(2,3)29-20(27)24-17(19(25)26)11-14-9-15(22)18(16(23)10-14)28-12-13-7-5-4-6-8-13/h4-10,17H,11-12H2,1-3H3,(H,24,27)(H,25,26)/t17-/m0/s1
Standard InChI Key FIDRCCMPVDNMJC-KRWDZBQOSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C(=C1)Br)OCC2=CC=CC=C2)Br)C(=O)O
SMILES CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)Br)OCC2=CC=CC=C2)Br)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)Br)OCC2=CC=CC=C2)Br)C(=O)O

Introduction

Chemical Properties and Structure

Basic Identification and Physical Properties

The compound (2S)-3-[3,5-Dibromo-4-(phenylmethoxy)phenyl]-2-[(tert-butoxy)carbonylamino]propanoic acid presents several distinctive chemical identifiers and physical properties, summarized in the following table:

PropertyValue
CAS Number218769-47-2
Molecular FormulaC21H23Br2NO5
Molecular Weight529.2 g/mol
IUPAC Name(2S)-3-(3,5-dibromo-4-phenylmethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
StateSolid
Storage ConditionsRefrigerated (2-8°C)

Structural Features and Chemical Identifiers

The compound contains several notable structural features that define its chemical behavior and potential applications:

  • A chiral center at the C-2 position with S-configuration

  • Two bromine atoms at the 3,5-positions of the phenyl ring

  • A phenylmethoxy (benzyloxy) group at the 4-position of the phenyl ring

  • A tert-butoxycarbonyl (Boc) protecting group on the amino function

  • A carboxylic acid group

Additional chemical identifiers include:

IdentifierValue
Standard InChIInChI=1S/C21H23Br2NO5/c1-21(2,3)29-20(27)24-17(19(25)26)11-14-9-15(22)18(16(23)10-14)28-12-13-7-5-4-6-8-13/h4-10,17H,11-12H2,1-3H3,(H,24,27)(H,25,26)/t17-/m0/s1
Standard InChIKeyFIDRCCMPVDNMJC-KRWDZBQOSA-N
Canonical SMILESCC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)Br)OCC2=CC=CC=C2)Br)C(=O)O

The stereochemistry at the C-2 position is particularly important as it relates to the compound's potential biological activity and use in asymmetric synthesis applications.

Synthesis and Preparation

General Synthetic Approaches

The synthesis of (2S)-3-[3,5-Dibromo-4-(phenylmethoxy)phenyl]-2-[(tert-butoxy)carbonylamino]propanoic acid typically involves multi-step organic reactions starting from simpler precursors. The general synthetic pathway likely involves:

  • Protection of an L-amino acid (likely phenylalanine) with a Boc protecting group

  • Bromination of the aromatic ring to introduce the dibromo substitution pattern

  • Introduction of the phenylmethoxy (benzyloxy) group via etherification

These transformations require careful control of reaction conditions to maintain the stereochemical integrity of the chiral center and to achieve regioselectivity in the functionalization of the aromatic ring.

PropertyValue
Molecular Weight279.914
Density2.1±0.1 g/cm³
Melting Point181-185°C (lit.)
Boiling Point273.3±35.0°C at 760 mmHg
Molecular FormulaC7H4Br2O2
Flash Point119.1±25.9°C

This compound could serve as a key intermediate in the synthesis pathway .

Applications and Research Uses

Medicinal Chemistry Applications

(2S)-3-[3,5-Dibromo-4-(phenylmethoxy)phenyl]-2-[(tert-butoxy)carbonylamino]propanoic acid has potential applications in various scientific fields, particularly in medicinal chemistry and drug development. Its unique structural features may contribute to specific biological activities:

  • Potential enzyme inhibition properties

  • Possible antimicrobial activity

  • Structure-activity relationship studies in drug discovery

  • Use as a building block in peptide synthesis

Synthetic Chemistry Applications

In synthetic organic chemistry, this compound may serve several important functions:

  • As a chiral building block for the synthesis of more complex molecules

  • As an intermediate in multi-step syntheses of bioactive compounds

  • As a model compound for studying specific chemical transformations

  • For the development of new synthetic methodologies

SupplierProduct CodePurityStorage Condition
Vulcan ChemVC2847289Not specifiedNot specified
abcr GmbHAB31412995%Not specified
BIOFOUNTHCT00459997%4-7 weeks delivery
Combi-BlocksSS-8987Not specifiedNot specified

Product Specifications

Commercial preparations of this compound typically specify:

  • Purity levels ranging from 95-97%

  • Research-grade quality

  • Specific storage requirements for maintaining stability

  • Accompanying analytical data including NMR or HPLC purity assessment

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